molecular formula C10H10O3 B3211064 Methyl 2-formyl-5-methylbenzoate CAS No. 108293-46-5

Methyl 2-formyl-5-methylbenzoate

Cat. No.: B3211064
CAS No.: 108293-46-5
M. Wt: 178.18 g/mol
InChI Key: MOVONXOCJZZEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, featuring both ester and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the direct formylation of methyl 5-methylbenzoate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction is carried out under controlled temperature conditions to prevent over-formylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-formyl-5-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Methyl 2-formyl-5-methylbenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in organic synthesis and scientific research Its unique combination of functional groups allows for diverse chemical reactions and applications in various fields

Properties

IUPAC Name

methyl 2-formyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVONXOCJZZEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-formyl-5-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-formyl-5-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-formyl-5-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-formyl-5-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-formyl-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.